2-azido-5-bromo-3-chloropyridine
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Overview
Description
2-Azido-5-bromo-3-chloropyridine is a heterocyclic organic compound with the molecular formula C5H2BrClN4 It is a derivative of pyridine, characterized by the presence of azido, bromo, and chloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-bromo-3-chloropyridine typically involves the halogenation of pyridine derivatives followed by azidation. One common method includes the bromination and chlorination of pyridine to introduce the bromo and chloro substituents, respectively. Subsequent azidation using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), yields the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-bromo-3-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The bromo and chloro substituents make this compound suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.
Major Products:
Amines: Formed through azido group substitution.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Azido-5-bromo-3-chloropyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of bioactive compounds and probes for studying biological systems.
Medicine: Exploration as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Application in the synthesis of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-azido-5-bromo-3-chloropyridine primarily involves its reactivity due to the azido, bromo, and chloro groups. The azido group can undergo reduction to form amines, which can interact with various biological targets. The bromo and chloro substituents facilitate cross-coupling reactions, enabling the formation of complex molecular structures. These interactions and transformations are crucial for its applications in medicinal chemistry and materials science .
Comparison with Similar Compounds
- 2-Azido-5-bromo-3-fluoropyridine
- 2-Azido-5-chloro-3-bromopyridine
- 2-Azido-5-iodo-3-chloropyridine
Uniqueness: 2-Azido-5-bromo-3-chloropyridine is unique due to the specific combination of azido, bromo, and chloro substituents on the pyridine ring. This combination imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
1695650-83-9 |
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Molecular Formula |
C5H2BrClN4 |
Molecular Weight |
233.45 g/mol |
IUPAC Name |
2-azido-5-bromo-3-chloropyridine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-4(7)5(9-2-3)10-11-8/h1-2H |
InChI Key |
YXFHXUGRIZLHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N=[N+]=[N-])Br |
Purity |
95 |
Origin of Product |
United States |
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